1,2,3-Tribromobenzene
Overview
Description
1,2,3-Tribromobenzene is an organic compound with the molecular formula C₆H₃Br₃. It is one of the three isomers of tribromobenzene, the others being 1,2,4-tribromobenzene and 1,3,5-tribromobenzene . This compound is characterized by three bromine atoms attached to a benzene ring in the 1, 2, and 3 positions. It appears as a colorless solid and is practically insoluble in water .
Mechanism of Action
Target of Action
1,2,3-Tribromobenzene is a type of bromobenzene, which consists of three bromine atoms bonded to a central benzene ring
Mode of Action
The mode of action of this compound primarily involves electrophilic aromatic substitution . In this process, the electrophile (a bromine atom in this case) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows the compound to participate in various chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
For instance, they can undergo reactions with other organic compounds, leading to the formation of new compounds with different properties .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which could affect its bioavailability and distribution in the body.
Preparation Methods
1,2,3-Tribromobenzene can be synthesized through various methods. One common synthetic route involves the bromination of benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically requires high temperatures and an inert atmosphere to prevent unwanted side reactions . Another method involves the bromination of aniline to form 2,4,6-tribromoaniline, which is then diazotized and reacted with ethanol to replace the diazonium group with hydrogen, forming 1,3,5-tribromobenzene . Industrial production methods often utilize similar bromination reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2,3-Tribromobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other substituents.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can be involved in reactions where the bromine atoms are replaced by other functional groups through oxidative or reductive conditions.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki reaction, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1,2,3-Tribromobenzene has several applications in scientific research:
Organic Synthesis: It is used as a brominating agent and as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of covalent organic frameworks and other advanced materials due to its ability to form stable molecular complexes.
Analytical Chemistry: It serves as an internal standard in gas chromatography-mass spectrometry for the determination of cyanide in biological samples.
Comparison with Similar Compounds
1,2,3-Tribromobenzene can be compared with its isomers:
1,2,4-Tribromobenzene: This isomer has bromine atoms at the 1, 2, and 4 positions.
1,3,5-Tribromobenzene: This isomer has bromine atoms at the 1, 3, and 5 positions.
The unique arrangement of bromine atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1,2,3-tribromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVJKSNPLYBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870676 | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-21-9, 28779-08-0 | |
Record name | 1,2,3-Tribromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Tribromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-Tribromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-TRIBROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOM0P099JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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